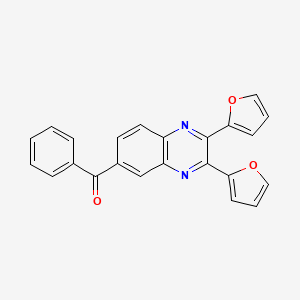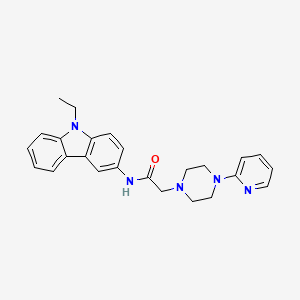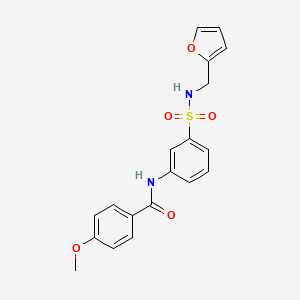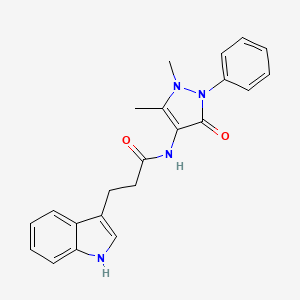
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-propylbenzimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for GFP16 are not extensively documented in the public domain. it is known that GFP16 is synthesized for research purposes and is available in various quantities for laboratory use . The compound is typically stored at 4°C, protected from light, and can be dissolved in dimethyl sulfoxide (DMSO) for in vitro studies .
Chemical Reactions Analysis
GFP16 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions involving GFP16 are not extensively detailed.
Substitution: GFP16 can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents and conditions used in these reactions include DMSO for solubility and various catalysts for facilitating the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GFP16 has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
GFP16 is unique in its low-affinity binding to prion proteins, which distinguishes it from other antiprion compounds . Similar compounds include:
GFP13: Another antiprion compound with different binding affinities and mechanisms of action.
GFP14: Known for its higher affinity binding to prion proteins compared to GFP16.
GFP15: Exhibits different chemical properties and biological activities compared to GFP16.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-propylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C21H23N3O/c1-2-8-20-22-17-11-4-6-13-19(17)24(20)15-21(25)23-14-7-10-16-9-3-5-12-18(16)23/h3-6,9,11-13H,2,7-8,10,14-15H2,1H3 |
InChI Key |
LPGODZAJMWRHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)

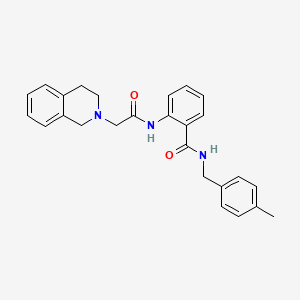
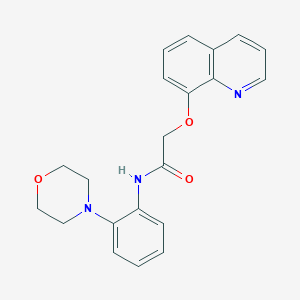


![5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816655.png)
![7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10816666.png)
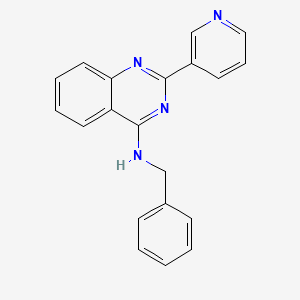
![2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B10816680.png)
